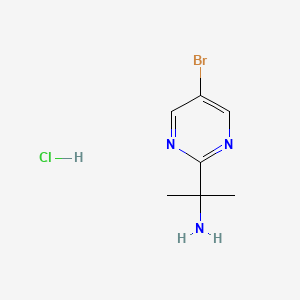

2-(5-Bromopyrimidin-2-yl)propan-2-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

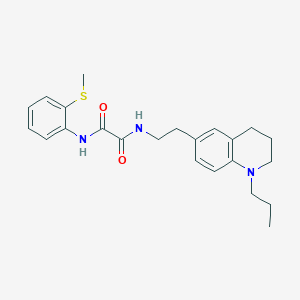

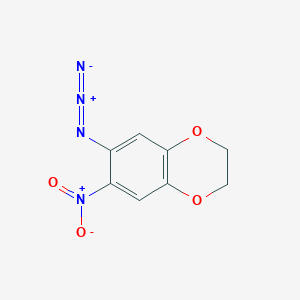

2-(5-Bromopyrimidin-2-yl)propan-2-amine hydrochloride, also known as BRD6989, is a chemical compound that has been recently synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various studies related to cancer, inflammation, and other diseases.

Aplicaciones Científicas De Investigación

Selective Amination Processes

The selective amination of polyhalopyridines catalyzed by palladium complexes is a pivotal reaction for the synthesis of aminated pyridines, which are crucial intermediates in the development of pharmaceuticals and agrochemicals. For instance, Ji, Li, and Bunnelle (2003) showcased a methodology that predominantly yields 5-amino-2-chloropyridine with excellent chemoselectivity, highlighting the efficiency of palladium-xantphos complexes in these transformations (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Synthesis of Heterocyclic Derivatives

The synthesis of thiazolo[4,5‐d]pyrimidine derivatives from bromo-substituted aminopyrimidines by Bakavoli, Nikpour, and Rahimizadeh (2006) exemplifies the versatility of bromopyrimidines in constructing complex heterocycles. This process involves sequential treatment with ethanolic ammonia and secondary amines, followed by reactions with isothiocyanates, demonstrating the potential of these methodologies in generating novel heterocyclic structures with potential biological activity (M. Bakavoli, M. Nikpour, & M. Rahimizadeh, 2006).

Regioselective Displacement Reactions

Research into regioselective displacement reactions, such as the study by Doulah et al. (2014), provides insight into the reaction mechanisms and product distribution when bromo-substituted pyrimidines are treated with ammonia. This work not only enhances our understanding of the chemical reactivity of such compounds but also aids in the design of more efficient synthetic routes for the preparation of aminated pyrimidines (A. Doulah et al., 2014).

Development of Metal-Complexing Molecular Rods

The preparation of brominated bipyridines and bipyrimidines by Schwab, Fleischer, and Michl (2002) serves as an example of the foundational work necessary for the construction of metal-complexing molecular rods. These compounds are integral to the development of coordination polymers and metal-organic frameworks, which have applications in catalysis, gas storage, and separation processes (P. Schwab, F. Fleischer, & J. Michl, 2002).

Propiedades

IUPAC Name |

2-(5-bromopyrimidin-2-yl)propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3.ClH/c1-7(2,9)6-10-3-5(8)4-11-6;/h3-4H,9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKNJSXMUQEOJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C=N1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromopyrimidin-2-yl)propan-2-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2916146.png)

![2-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2916157.png)

![1-(4-Ethoxyphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2916159.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2916163.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2916164.png)

![[4-(3-Fluorophenyl)oxan-4-yl]methanamine;hydrochloride](/img/structure/B2916165.png)